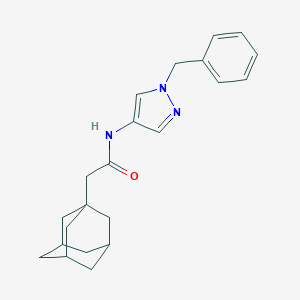
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a pyrazole herbicide that has been widely used in agriculture to control weeds. It belongs to the class of pyrazole carboxamide herbicides, which inhibit the growth of plants by disrupting the biosynthesis of carotenoids, a group of pigments that are essential for photosynthesis.
作用机制
Studies: Further studies are needed to elucidate the precise mechanism of action of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide on plants, including the role of carotenoids in plant growth and development.
3. Ecotoxicity studies: Additional studies are needed to evaluate the ecotoxicity of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide to non-target organisms, including the effects on soil and water ecosystems.
4. Bioremediation: Research on the use of bioremediation techniques to degrade N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in soil and water systems could help mitigate its environmental impact.
Conclusion:
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a highly potent herbicide that has been widely used in agriculture to control weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis, leading to the death of the plant. N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this herbicide, including the development of alternative herbicides and the evaluation of its ecotoxicity to non-target organisms.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in laboratory experiments, including:
Advantages:
1. High potency: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a highly potent herbicide, which makes it useful for studying the effects of herbicides on plant growth and development.
2. Specificity: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide targets a specific enzyme in plants, which allows for the study of the biochemical and physiological effects of inhibiting this enzyme.
3. Availability: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is readily available and relatively inexpensive, which makes it accessible for use in laboratory experiments.
Limitations:
1. Toxicity: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is toxic to plants and can also be toxic to non-target organisms, which limits its use in certain experiments.
2. Persistence: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can persist in soil and water for extended periods, which can complicate the interpretation of experimental results.
3. Environmental concerns: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been associated with environmental concerns, such as groundwater contamination and toxicity to non-target organisms, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Development of alternative herbicides: Given the environmental concerns associated with N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, there is a need for the development of alternative herbicides that are less toxic and more environmentally friendly.
2.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichloroaniline with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in a high yield.
科学研究应用
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control in agriculture: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been used to control weeds in various crops, such as soybeans, corn, and cotton.
2. Environmental fate and transport: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been studied for its persistence in soil and water, and its potential to leach into groundwater.
3. Ecotoxicity and risk assessment: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been evaluated for its toxicity to non-target organisms, such as aquatic plants, fish, and invertebrates.
属性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-9(6-15-17(7)2)12(18)16-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,16,18) |
InChI 键 |
AOXNXIXFUUSUHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)